N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide
Description
N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone (5,5-dioxido) group, a 3-chlorophenyl substituent, and a morpholino-oxoacetamide side chain. The sulfone moiety enhances metabolic stability and polarity, while the 3-chlorophenyl group contributes to hydrophobic interactions in target binding. Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) has likely been critical in elucidating its three-dimensional conformation .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O5S/c18-11-2-1-3-12(8-11)22-15(13-9-28(25,26)10-14(13)20-22)19-16(23)17(24)21-4-6-27-7-5-21/h1-3,8H,4-7,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMAVKUGZBRWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various enzymes and receptors, including acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s worth noting that pyrazoline derivatives have been reported to affect various cellular components negatively, particularly in the context of oxidative stress. Oxidative stress can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury.
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H24ClN3O3S
Molecular Weight: 421.9 g/mol
IUPAC Name: N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholino-2-oxoacetamide
InChI Key: MQTOWTVHPKTCRK-UHFFFAOYSA-N
The compound features a thieno[3,4-c]pyrazole core with a morpholino group and a chlorophenyl substituent, contributing to its diverse chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit various biological activities, including:
- Anticancer Activity : Thieno[3,4-c]pyrazole derivatives have been reported to possess significant antiproliferative effects against various cancer cell lines. For example, studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies suggest that thieno[3,4-c]pyrazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Research
A study conducted on various thieno[3,4-c]pyrazole derivatives revealed that certain modifications led to enhanced anticancer activity against human cancer cell lines. The presence of the chlorophenyl group was found to be crucial for improving potency against specific cancer types .
Antimicrobial Activity Evaluation
In antimicrobial studies comparing various thieno[3,4-c]pyrazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, it was noted that compounds with electron-withdrawing groups exhibited higher antibacterial activity. The results indicated that the compound's structure significantly influences its effectiveness .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Control | S. aureus | 0 |
| Test Compound 1 | E. coli | 15 |
| Test Compound 2 | S. aureus | 20 |
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Formula: C17H20ClN3O3S
- Molecular Weight: 381.9 g/mol
- Structural Features: The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an oxalamide moiety.
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural configuration allows researchers to explore various synthetic routes and optimize reaction conditions for higher yields and purities.
Biology
Research indicates that this compound exhibits significant biological activities, primarily:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.
- Anticancer Properties: Preliminary studies suggest that compounds with similar structures may induce apoptosis or inhibit cell proliferation in cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer). The mechanisms may involve enzyme inhibition or receptor modulation.
Medicine
The compound is being explored for its therapeutic potential in treating various diseases:
- Anti-inflammatory Effects: Molecular docking studies indicate potential as a 5-lipoxygenase inhibitor, which could be beneficial in managing inflammatory conditions.
- Antileishmanial and Antimalarial Activities: Recent findings suggest that this compound may serve as a candidate for drug development against leishmaniasis and malaria.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Sulfone vs. Thioether/Sulfide Groups :
- The target compound’s sulfone group (5,5-dioxido) increases polarity and oxidative stability compared to thioether-containing analogs (e.g., the compound in ). Sulfones are less prone to metabolic oxidation than sulfides, enhancing pharmacokinetic profiles .
- In contrast, the 3-chlorophenylsulfanyl group in ’s compound may confer greater membrane permeability due to its lipophilic thioether linkage.
Morpholino vs. Trifluoromethyl/Formyl Groups: The morpholino-oxoacetamide side chain in the target compound improves aqueous solubility via the morpholine ring’s oxygen atoms, which facilitate hydrogen bonding. This contrasts with the trifluoromethyl and formyl groups in ’s compound, which increase hydrophobicity and reactivity, respectively.
Aryl Halide Effects :
- Both the target compound and ’s analog feature chlorophenyl groups, which enhance binding to hydrophobic pockets in biological targets. However, the position of chlorine (para in vs. meta in the target compound) may alter steric and electronic interactions.
Crystallographic and Computational Insights
- SHELX in Structural Refinement : The target compound’s crystal structure was likely determined using SHELXL, which enables precise modeling of sulfone and morpholine geometries. SHELXL’s robust handling of twinned data and high-resolution refinement is critical for resolving complex heterocycles .
- Torsional Angles and Conformation: provides bond angles and torsional data (e.g., C4—N1—N2—C2 = -177.1°) for a related pyrazole, suggesting that the target compound’s thieno-pyrazol core adopts a planar conformation stabilized by sulfone-induced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
